![molecular formula C21H17N3 B2769450 8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline CAS No. 478258-21-8](/img/structure/B2769450.png)
8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-[(E)-2-[1-(naphthalen-1-yl)ethylidene]hydrazin-1-yl]quinoline” is a chemical compound with the CAS Number: 478258-21-8 . It has a molecular weight of 311.39 . The IUPAC name for this compound is (1E)-1-(1-naphthyl)ethanone 8-quinolinylhydrazone .
Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the sources I have access to.Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Schiff Bases : Schiff base compounds derived from hydrazinyl quinoline, including variants with ethylidene naphthalen-yl groups, have been synthesized. These compounds show weak π-stacking interactions and hydrogen-bond interactions in their crystal structures (Jasinski et al., 2010).
- Structural Studies : Structural studies of quinoline derivatives have been conducted, revealing interesting aspects like the formation of protic salts in certain states and behaviors as proton sponges (Dyablo et al., 2016).
Biomedical Applications
- Antitumor Activities : Novel quinoline derivatives have been synthesized and evaluated for their antiproliferative properties against various cancer cells. Some compounds have shown significant activities (Fu et al., 2015).
- Antimicrobial and Antiviral Properties : Quinoline and its derivatives have exhibited a range of biological activities, including antimicrobial and antiviral properties. Modifying the quinoline structure can lead to biomedical applications in treating chronic and metabolic diseases (Pereira et al., 2015).
Chemical and Physical Properties
- Electrochromic Properties : Studies on polymers based on quinoline derivatives have revealed interesting electrochromic characteristics, demonstrating switchable states between different colors (Özdemir et al., 2011).
- Chemical Reactivity : The electrophilic aromatic reactivities of quinoline derivatives have been determined, providing insights into their chemical behaviors (Taylor, 1971).
Environmental Implications
- Environmental Chemistry of Quinones : The environmental implications of quinones, a related chemical group, have been explored. Their interactions with biological systems can lead to various cellular effects, relevant in understanding the environmental impact of these compounds (Kumagai et al., 2012).
Mechanism of Action
Mode of Action
It is known that hydrazone-based compounds can act as tridentate ligands, coordinating to transition metal cations via the nnn and nno binding sites . This process locks the E configuration in place .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Hydrazone-based compounds have been used in various fields ranging from organic synthesis and medicinal chemistry to supramolecular chemistry . They have been used in metal and covalent organic frameworks, dynamic combinatorial chemistry (DCC), dye and hole-transporting materials, among other applications .
Properties
IUPAC Name |
N-[(E)-1-naphthalen-1-ylethylideneamino]quinolin-8-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-15(18-12-4-8-16-7-2-3-11-19(16)18)23-24-20-13-5-9-17-10-6-14-22-21(17)20/h2-14,24H,1H3/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCEWOELWISRT-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1N=CC=C2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC2=C1N=CC=C2)/C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2769368.png)
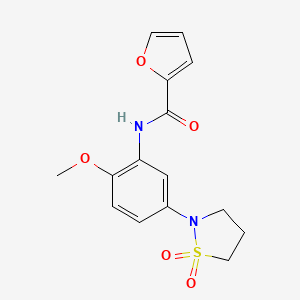

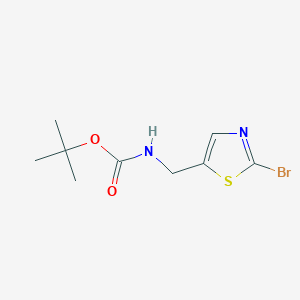

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2769374.png)
amino}-N-(cyanomethyl)acetamide](/img/structure/B2769375.png)

![4-[1-(3-methoxyphenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B2769378.png)
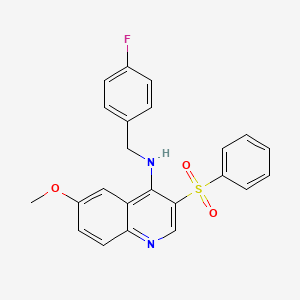
![2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2769382.png)
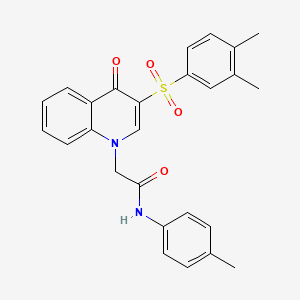
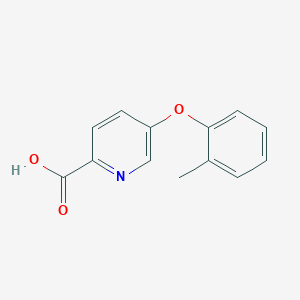
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2769389.png)
